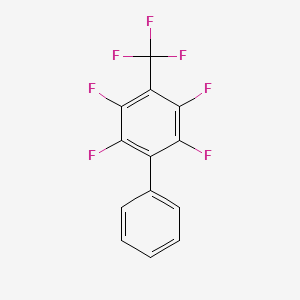
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its unique properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
53700-73-5 |
|---|---|
Molecular Formula |
C13H5F7 |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-phenyl-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F7/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18,19)20/h1-5H |
InChI Key |
SHZZKNAIBGAAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


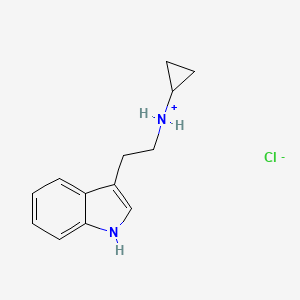
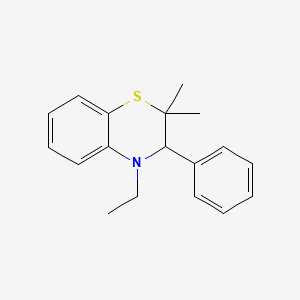
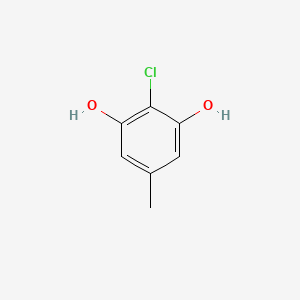
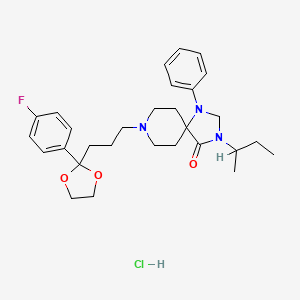
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)




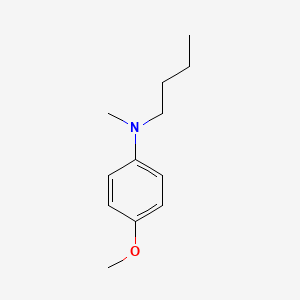
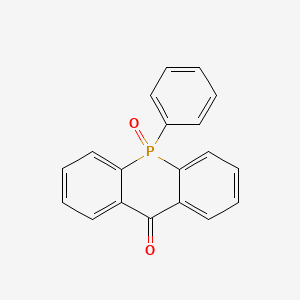
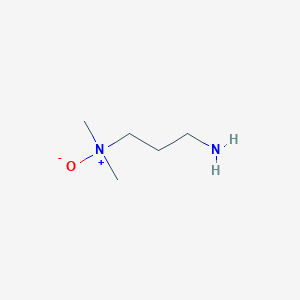
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
